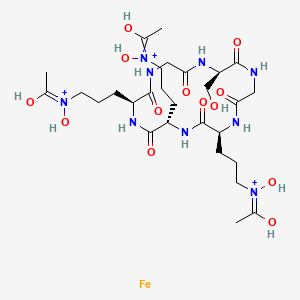

Ferricrocin-iron

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H50FeN9O13+3 |

|---|---|

Molecular Weight |

776.6 g/mol |

IUPAC Name |

3-[(2S,5S,11R,17S)-5,17-bis[3-[(Z)-hydroxy(1-hydroxyethylidene)azaniumyl]propyl]-11-(hydroxymethyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl-hydroxy-(1-hydroxyethylidene)azanium;iron |

InChI |

InChI=1S/C28H47N9O13.Fe/c1-16(39)35(48)10-4-7-19-25(44)29-14-24(43)32-22(15-38)26(45)30-13-23(42)31-20(8-5-11-36(49)17(2)40)27(46)34-21(28(47)33-19)9-6-12-37(50)18(3)41;/h19-22,38,48-50H,4-15H2,1-3H3,(H6,29,30,31,32,33,34,42,43,44,45,46,47);/p+3/t19-,20-,21-,22+;/m0./s1 |

InChI Key |

UTMKPSQNWDLJJN-AFXYHRJJSA-Q |

Isomeric SMILES |

C/C(=[N+](\CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CO)CCC/[N+](=C(\C)/O)/O)CCC[N+](=C(C)O)O)/O)/O.[Fe] |

Canonical SMILES |

CC(=[N+](CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CO)CCC[N+](=C(C)O)O)CCC[N+](=C(C)O)O)O)O.[Fe] |

Origin of Product |

United States |

Biological Functions and Physiological Significance of Ferricrocin Iron

Intracellular Iron Storage and Management

The management of iron within fungal cells is a complex process, and ferricrocin serves as a key player in this intracellular economy. Fungi, unlike many other eukaryotes, generally lack ferritin-mediated iron storage, relying instead on siderophores like FC for this purpose.

Ferricrocin is synthesized through a pathway involving specific enzymes, with the initial step often being the hydroxylation of ornithine by N⁵-ornithine monooxygenase (SidA) frontiersin.orgresearchgate.net. Further biosynthesis, particularly the formation of the siderophore backbone, involves non-ribosomal peptide synthetases (NRPS) or NRPS-independent pathways researchgate.netjmb.or.kr. In Aspergillus fumigatus, genes like sidC and sidL are implicated in the biosynthesis of FC and its derivative, hydroxyferricrocin (HFC) researchgate.netrsc.orgasm.org. Iron is incorporated into the siderophore, converting iron-free desferri-ferricrocin (B1206286) into iron-containing ferricrocin (FC+Fe) nih.gov. The accumulation of FC within the cell is notably regulated by intracellular iron availability, with increased FC levels observed under conditions of intracellular iron excess nih.govnih.gov. This suggests that FC acts as a buffer, sequestering excess iron to prevent cellular damage.

The quantitative contribution of ferricrocin to cellular iron pools is significant, particularly concerning the iron content of conidia (spores). Studies have demonstrated that deficiency in ferricrocin biosynthesis leads to a marked reduction in the iron content of conidia. For instance, in A. nidulans, FC deficiency reduces conidial iron content by approximately 34%, while in A. fumigatus, this reduction can be as high as 76% nih.gov. Another study reported a reduction of around 50% in conidial iron content in FC-deficient mutants frontiersin.org. This depletion of iron in conidia has functional consequences, impacting iron-dependent enzymes and cellular processes. Furthermore, FC deficiency has been linked to a decrease in the labile iron pool and a corresponding reduction in the oxidative stress resistance of hyphae nih.gov.

Table 1: Impact of Ferricrocin Deficiency on Conidial Iron Content

| Fungal Species | Reduction in Conidial Iron Content | Reference |

|---|---|---|

| A. nidulans | ~34% | nih.gov |

| A. fumigatus | ~76% | nih.gov |

Intra- and Transcellular Iron Distribution Dynamics

Beyond simple storage, ferricrocin is instrumental in the movement and distribution of iron both within individual fungal cells and between different cellular compartments, particularly during developmental stages like conidiation.

Ferricrocin is recognized for its role in the storage and distribution of iron within fungal hyphae frontiersin.orgresearchgate.netjmb.or.krrsc.orgportlandpress.comrsc.org. It functions as an intracellular iron handling molecule, facilitating the movement of iron from sites of uptake or storage to where it is needed within the hyphal network researchgate.netnih.govasm.org. This internal transport is crucial for maintaining iron gradients and ensuring adequate supply to growing hyphal tips or developing structures.

The distribution of iron to developing conidia is a critical aspect of fungal development, and ferricrocin plays a significant role in this process. Ferricrocin, and its derivative hydroxyferricrocin (HFC), are involved in conidial iron storage frontiersin.orgresearchgate.netjmb.or.krrsc.orgportlandpress.comrsc.org. As noted previously, FC deficiency leads to reduced iron content in conidia frontiersin.orgnih.gov. This diminished iron supply impairs conidial function, resulting in reduced conidial germination efficiency and delayed germination under iron-depleted conditions frontiersin.orgasm.orgnih.gov. The conidial pool of ferricrocin-bound iron is thus essential for supporting germination processes asm.org. Specific transporters, such as Sit1, are also implicated in the uptake of ferricrocin and are necessary for proper germination, particularly when reductive iron assimilation is compromised asm.orgresearchgate.netresearchgate.net. Ferricrocin has been detected in the supernatant of germinating conidia, further underscoring its dynamic role during this developmental phase asm.orgresearchgate.netresearchgate.net.

Extracellular Secretion and Environmental Iron Acquisition

While ferricrocin is primarily characterized as an intracellular siderophore, evidence indicates that it can also be secreted and contribute to extracellular iron acquisition, particularly during germination. Bioassays have shown the secretion of ferricrocin during fungal growth on solid media, irrespective of iron sufficiency or limitation asm.orgresearchgate.netresearchgate.net. This secretion is not solely a response to iron starvation but appears to be developmentally regulated, occurring during early germination stages independently of iron availability nih.govasm.orgresearchgate.netresearchgate.net. This extracellular function allows ferricrocin to support iron uptake, even in the absence of other siderophore systems like the fusarinine-type siderophores, aiding growth under iron-limiting conditions when reductive iron assimilation is also insufficient asm.orgresearchgate.netresearchgate.net.

Compound List:

Ferricrocin (FC)

Hydroxyferricrocin (HFC)

Fusarinine C (FsC)

Triacetylfusarinine C (TAFC)

Influence on Fungal Developmental Processes

Impact on Germination Efficiency

The availability of iron is critical for fungal development, including the crucial process of spore germination. Studies have demonstrated that disruptions in ferricrocin synthesis or function can significantly impair this process. In Aspergillus fumigatus, deficiency in ferricrocin leads to reduced conidial germination efficiency. nih.gov This impairment is linked to iron starvation within the conidia, highlighting ferricrocin's role not only in intracellular iron storage but also in the transport of iron required for germination. nih.gov Furthermore, research indicates that ferricrocin can be secreted by A. fumigatus during germination, functioning as an extracellular siderophore to support iron acquisition during this developmental stage, independent of external iron availability. researchgate.netasm.org

In Aspergillus nidulans, a lack of the intracellular siderophore ferricrocin results in delayed germination, particularly under iron-depleted conditions or in the presence of iron-chelating agents. asm.org This suggests that the intracellular iron reserves managed by ferricrocin are essential for initiating germination when external iron is limited. asm.org Conversely, in the entomopathogenic fungus Beauveria bassiana, a mutant lacking ferricrocin (ΔferS) exhibited increased germination under iron-depleted conditions, alongside enhanced growth and increased insect mortality in the early phase of infection. researchgate.net This observation suggests species-specific roles or compensatory mechanisms for ferricrocin in different fungal contexts.

Table 1: Impact of Ferricrocin Deficiency on Conidial Iron Content

| Fungal Species | Ferricrocin Status | Conidial Iron Content Reduction | Reference |

| Aspergillus nidulans | Deficiency | 34% | nih.gov |

| Aspergillus fumigatus | Deficiency | 76% | nih.gov |

Role in Microbial Pathogenesis and Virulence

Iron acquisition is a fundamental requirement for fungal pathogens to establish infection, proliferate within a host, and evade host immune responses. mdpi.com The host environment often presents a significant challenge due to iron restriction strategies employed by the host immune system. mdpi.commdpi.com Fungal pathogens have developed high-affinity iron uptake mechanisms to overcome this scarcity, with siderophores playing a pivotal role in scavenging iron from host sources. mdpi.commdpi.comoup.comasm.org Ferricrocin, as a key intracellular siderophore involved in iron management, is intrinsically linked to the virulence of many pathogenic fungi.

Ferricrocin-Iron as a Virulence Determinant in Fungal Pathogens

Ferricrocin has been identified as a significant virulence factor in a range of fungal pathogens. Its absence or deficiency often leads to a marked attenuation of virulence in various infection models. For instance, in Aspergillus fumigatus, a deficiency in ferricrocin has been shown to reduce its virulence in a murine aspergillosis model. nih.gov Similarly, a ferricrocin-deficient mutant of the rice blast fungus Magnaporthe oryzae displayed reduced virulence, which was associated with impaired host penetration. researchgate.net

Table 2: Impact of Ferricrocin Deficiency on Virulence and Germination in Beauveria bassiana

| Strain | Lethal Time 50 (LT50) for S. exigua (hours) | Germination under Iron Depletion | Reference |

| Wild Type (WT) | 66 | Standard | researchgate.net |

| ΔferS Mutant | 59 | Increased | researchgate.net |

Strategies for Host Iron Chelation

Pathogenic fungi must compete with host iron-binding proteins such as transferrin and lactoferrin to secure essential iron. mdpi.comasm.org Siderophores, including ferricrocin, are central to this strategy by acting as high-affinity iron chelators. oup.comasm.org Fungi secrete these low-molecular-weight compounds to bind extracellular ferric iron (Fe³⁺) with exceptional affinity, thereby solubilizing it and making it available for cellular uptake. oup.comasm.org While ferricrocin is primarily recognized as an intracellular storage molecule in some species like A. fumigatus and A. nidulans, evidence suggests it can also be secreted and function extracellularly, particularly during germination, to facilitate iron acquisition. researchgate.netasm.org This secreted ferricrocin, along with other siderophores, effectively scavenges iron from the host environment, bypassing host defenses and supplying the pathogen with this vital nutrient. The precise mechanisms by which ferricrocin specifically chelates host iron are part of the broader siderophore-mediated iron acquisition system, which is a conserved and critical strategy for fungal survival and virulence. asm.org

Compound List:

Ferricrocin (FC): An intracellular siderophore involved in iron storage and distribution in fungi.

Hydroxyferricrocin: A hydroxylated derivative of ferricrocin, often found in conidia.

Triacetylfusarinine C (TAFC): An extracellular siderophore produced by Aspergillus fumigatus.

Fusarinine C (FsC): Another extracellular siderophore produced by Aspergillus fumigatus.

Siderophores: Low-molecular-weight organic compounds with strong iron-chelating activity, produced by microorganisms.

Biosynthesis Pathway and Regulatory Networks of Ferricrocin

Genetic Organization and Enzymatic Machinery of Ferricrocin Biosynthesis

The biosynthesis of Ferricrocin is a multi-step process orchestrated by a series of dedicated enzymes. The genes encoding these enzymes are often, though not always, found organized in clusters within the fungal genome, allowing for coordinated regulation. nih.gov

The core structure of Ferricrocin is assembled by large, multifunctional enzymes known as Nonribosomal Peptide Synthetases (NRPSs). oup.comnih.gov These enzymatic assembly lines operate through a thiotemplate mechanism, where the constituent amino acids are sequentially added to form the peptide chain. oup.com A typical NRPS is modular, with each module responsible for the incorporation of a specific amino acid. oup.comnih.gov These modules minimally consist of an adenylation (A) domain for substrate activation, a thiolation (T) or peptidyl carrier protein (PCP) domain to which the growing peptide is tethered, and a condensation (C) domain that catalyzes peptide bond formation. oup.comresearchgate.net

The NRPS responsible for Ferricrocin synthesis, often designated as SidC, exhibits a non-linear domain architecture. oup.comresearchgate.netescholarship.org This means the arrangement of its modules does not directly correspond to the linear sequence of amino acids in the final product, suggesting an iterative or repeated use of certain modules to complete the synthesis of the hexapeptide. oup.comresearchgate.net For instance, the SidC NRPS involved in Ferricrocin biosynthesis is responsible for assembling a cyclic hexapeptide but may have fewer than six complete modules, indicating a complex and non-canonical mechanism of synthesis. oup.comresearchgate.netescholarship.org In vitro reconstitution of purified SidC has confirmed its ability to produce Ferricrocin. escholarship.orgbiorxiv.orgosti.gov

Several key genes are essential for the biosynthesis of Ferricrocin. Their identification and characterization have provided significant insights into the biochemical pathway.

sidA : This gene encodes an L-ornithine N⁵-monooxygenase, which catalyzes the initial and crucial step in the biosynthesis of all hydroxamate siderophores, including Ferricrocin. nih.govoup.commdpi.com This enzyme hydroxylates the non-proteinogenic amino acid ornithine to produce N⁵-hydroxyornithine. nih.govmdpi.comasm.org

sidL : The product of the sidL gene is an N⁵-hydroxyornithine:acetyl-CoA-N⁵-transacetylase. asm.orgnih.gov This enzyme is responsible for the acetylation of N⁵-hydroxyornithine to form N⁵-acetyl-N⁵-hydroxyornithine, a direct precursor for ferrichrome-type siderophores like Ferricrocin. nih.govasm.orgnih.gov Interestingly, unlike many other siderophore biosynthetic genes, the expression of sidL is not typically regulated by iron availability. nih.gov

sidC : This gene encodes the core NRPS responsible for the final assembly of the Ferricrocin peptide backbone from its constituent amino acids, which include glycine (B1666218), serine, and the modified N⁵-acetyl-N⁵-hydroxyornithine. oup.comresearchgate.netescholarship.org The SidC enzyme catalyzes the formation of peptide bonds and the final cyclization of the hexapeptide to yield the mature Ferricrocin molecule. oup.com

| Gene | Encoded Enzyme | Function in Ferricrocin Biosynthesis |

| sidA | L-ornithine N⁵-monooxygenase | Catalyzes the hydroxylation of ornithine to N⁵-hydroxyornithine. nih.govmdpi.com |

| sidL | N⁵-hydroxyornithine:acetyl-CoA-N⁵-transacetylase | Acetylates N⁵-hydroxyornithine to form N⁵-acetyl-N⁵-hydroxyornithine. asm.orgnih.gov |

| sidC | Nonribosomal Peptide Synthetase (NRPS) | Assembles and cyclizes the hexapeptide backbone of Ferricrocin. oup.comescholarship.org |

Transcriptional and Environmental Regulation of Ferricrocin Production

The production of Ferricrocin is tightly controlled at the transcriptional level, primarily in response to the availability of iron in the environment. This regulation ensures that the fungus can efficiently acquire and store iron when it is scarce, while avoiding the toxic effects of iron overload when it is abundant.

The biosynthesis of siderophores, including Ferricrocin, is generally repressed under iron-replete conditions and derepressed (activated) under iron-limiting conditions. mdpi.comnih.govnih.gov This iron-dependent regulation is a critical aspect of fungal iron homeostasis. nih.govsc.edu Fungi have evolved sophisticated sensing mechanisms to monitor intracellular iron levels and adjust the expression of genes involved in iron acquisition and storage accordingly. When iron is scarce, the transcription of siderophore biosynthetic genes, such as sidA and sidC, is upregulated to increase the production of these iron-chelating molecules. mdpi.comnih.gov Conversely, when iron is plentiful, the expression of these genes is repressed to prevent excessive iron uptake and accumulation. nih.govnih.gov However, some studies have noted that Ferricrocin accumulation can be positively affected by iron, suggesting a role in detoxifying intracellular iron excess. nih.govresearchgate.net Additionally, during certain developmental stages like spore germination, Ferricrocin production and uptake can be independent of iron availability, indicating a developmental regulation. nih.govasm.orgresearchgate.net

A key player in the iron-dependent regulation of Ferricrocin biosynthesis is the GATA-type transcription factor SreA. nih.govnih.govresearchgate.net SreA functions as a transcriptional repressor that is active under iron-replete conditions. mdpi.comnih.govasm.orgmdpi.com It binds to specific DNA sequences (HGATAR motifs) in the promoter regions of its target genes, which include many of the genes involved in siderophore biosynthesis and iron uptake. mdpi.com This binding prevents the transcription of these genes, effectively shutting down the iron acquisition machinery when iron is abundant. nih.govnih.govasm.org

In the absence of a functional SreA protein, as seen in sreA deletion mutants, the repression is lifted, leading to the derepression of siderophore biosynthesis even in the presence of high iron concentrations. nih.govnih.govresearchgate.net This results in increased production of siderophores and higher intracellular accumulation of Ferricrocin. nih.govnih.gov The activity of SreA is part of a larger regulatory network that also includes other transcription factors like HapX, which plays a role in activating iron uptake and repressing iron-consuming pathways during iron starvation. mdpi.comresearchgate.netmdpi.com This dual-regulator system allows for a finely tuned response to fluctuating iron levels.

| Regulatory Factor | Type | Function | Effect on Ferricrocin Biosynthesis |

| Iron | Environmental Cue | High levels repress, low levels derepress gene expression. nih.gov | High iron generally represses production; low iron induces it. mdpi.com |

| SreA | GATA-type Transcription Factor | Represses the transcription of siderophore biosynthetic genes under high iron conditions. nih.govnih.govasm.org | Represses biosynthesis when iron is sufficient. nih.govnih.gov |

| HapX | bZIP Transcription Factor | Activates iron uptake and represses iron consumption under low iron conditions. mdpi.comresearchgate.netmdpi.com | Indirectly promotes biosynthesis under iron starvation. mdpi.com |

Interconnections with Primary and Secondary Metabolism

The biosynthesis of Ferricrocin is not an isolated pathway but is interconnected with primary and secondary metabolism. The primary link is through the precursor molecule, ornithine. nih.gov Ornithine is a non-proteinogenic amino acid derived from the urea cycle or from the transformation of glutamate, connecting Ferricrocin synthesis directly to amino acid and nitrogen metabolism. nih.gov

The availability of ornithine can be influenced by the activity of enzymes such as arginase, which catalyzes the hydrolysis of arginine to produce ornithine and urea. nih.gov The expression of genes encoding these enzymes can also be regulated by iron availability, creating a coordinated metabolic response to iron stress. nih.gov This remodeling of metabolic pathways ensures that the necessary precursors are available for siderophore synthesis during periods of iron deprivation, without compromising other essential cellular functions. nih.gov Furthermore, the synthesis of Ferricrocin, a secondary metabolite, is linked to other secondary metabolic pathways through shared precursors and regulatory elements, highlighting the integrated nature of fungal metabolism. researchgate.net For instance, comparative transcriptomic analyses have shown that alterations in Ferricrocin biosynthesis can lead to changes in the expression of genes related to the TCA cycle and ergosterol biosynthesis. researchgate.net

Transport and Uptake Mechanisms of Ferricrocin Iron Complexes

Siderophore-Iron Transporter (SIT) Family Proteins

The transport of ferricrocin-iron complexes across the fungal cell membrane is predominantly carried out by proteins belonging to the Siderophore-Iron Transporter (SIT) family, a subgroup of the Major Facilitator Superfamily (MFS) nih.govportlandpress.com. These transporters are integral membrane proteins that facilitate the movement of siderophore-iron chelates from the extracellular environment into the cytoplasm portlandpress.comnih.gov. SIT family proteins are exclusive to the fungal kingdom and are characterized by their multiple transmembrane domains, typically 12 to 14, which form a channel through the membrane nih.gov.

In the opportunistic human pathogen Aspergillus fumigatus, two SIT proteins, Sit1 and Sit2, have been identified as the primary transporters for ferricrocin nih.govresearchgate.net. Genetic inactivation of these transporters has been shown to significantly impair the utilization of ferricrocin, highlighting their essential role in this process nih.gov. While Sit1 and Sit2 are the main players, there is some evidence to suggest that another transporter, MirB, may also contribute to ferricrocin uptake to a lesser extent nih.gov.

Substrate Specificity and Affinity of Ferricrocin Transporters

The transporters responsible for ferricrocin uptake exhibit a degree of substrate specificity, although they are not exclusively dedicated to ferricrocin. In Aspergillus fumigatus, both Sit1 and Sit2 have been shown to transport not only ferricrocin but also other ferrichrome-type siderophores such as ferrichrome and ferrichrysin nih.govresearchgate.net. This indicates a level of promiscuity in their substrate recognition, allowing the fungus to potentially utilize a range of siderophores, including those produced by other microorganisms (xenosiderophores) nih.gov.

The substrate specificity of these transporters is not entirely overlapping. For instance, the utilization of ferrirhodin and ferrirubin is exclusively dependent on Sit2, while the uptake of ferrichrome A is mainly mediated by Sit1 nih.govresearchgate.net. This suggests subtle differences in the substrate-binding sites of these two transporters, allowing for the recognition of a broad yet distinct range of siderophore structures. While the specificity of these transporters has been qualitatively described, detailed quantitative data on their binding affinities (such as Michaelis-Menten constants, Km) for ferricrocin are not extensively available in the current scientific literature. The affinity of a transporter for its substrate is a crucial factor in the efficiency of uptake, especially in iron-limited environments.

Molecular Mechanisms of Transmembrane Transport

The molecular mechanism by which SIT proteins transport this compound complexes across the cell membrane is believed to be an active process, requiring energy. As members of the Major Facilitator Superfamily, it is proposed that SITs function as proton symporters, utilizing the proton motive force (the electrochemical gradient of protons across the membrane) to drive the transport of the siderophore-iron complex into the cell nih.gov. This "rocker-switch" mechanism involves a series of conformational changes in the transporter protein. The transporter first binds the this compound complex on the extracellular side. This binding event, coupled with the binding of a proton, triggers a conformational change that exposes the binding site to the cytoplasm, releasing the this compound complex and the proton into the cell. The transporter then reverts to its original conformation, ready to bind another substrate molecule.

The intricate structure of the SIT proteins, with their multiple transmembrane helices, forms a channel with a specific binding pocket for the this compound complex. The specificity of this binding is determined by the amino acid residues lining the pocket, which interact with the siderophore through a combination of electrostatic and hydrophobic interactions.

Functional Analysis of Outer Membrane Receptors

In fungi, the initial interaction of the this compound complex with the cell occurs at the cell wall and the outer leaflet of the plasma membrane. Unlike Gram-negative bacteria, which possess a distinct outer membrane with specific siderophore receptor proteins, the fungal cell envelope is composed of a thick cell wall primarily made of chitin, glucans, and mannoproteins nih.gov. This cell wall is porous and allows for the passage of small molecules like siderophores to the plasma membrane nih.govmdpi.com.

While specific outer membrane receptor proteins analogous to those in bacteria have not been as extensively characterized for ferricrocin in fungi, it is understood that the SIT proteins themselves, being embedded in the plasma membrane, perform the dual role of recognition and transport tandfonline.com. The extracellular loops of the SIT proteins are thought to be involved in the initial binding of the this compound complex before its translocation across the membrane nih.gov. The interaction with the cell surface is a critical first step, and the chirality of the siderophore plays a key role in its recognition by the transport system tandfonline.com.

Coordination Chemistry and Biophysical Properties of Ferricrocin Iron

Iron Chelation Chemistry of Ferricrocin

Ferricrocin belongs to the hydroxamate class of siderophores, which are characterized by the presence of hydroxamate functional groups (-N(OH)-C=O) as the primary iron-binding moieties. These groups are particularly effective at chelating Fe(III) due to the hard Lewis acidic nature of the ferric ion and the hard oxygen donor atoms of the hydroxamate ligands.

Ligand Field and Coordination Environment of Ferric Iron

Ferricrocin is a hexadentate ligand, meaning it can bind to a metal ion through six donor atoms. Specifically, it contains three hydroxamate groups, each of which acts as a bidentate ligand, forming a stable coordination complex with Fe(III). The typical coordination geometry for Fe(III) in such complexes is octahedral, where the iron ion is surrounded by six donor atoms from the three bidentate hydroxamate groups. This arrangement creates a highly stable coordination sphere, often described as a "ferricrocin-iron" complex.

Redox Potentials and Electron Transfer Characteristics

The Fe(III)/Fe(II) redox couple is central to the biological function of siderophores, as it allows for the transfer of iron from the siderophore to cellular components or for iron reduction to facilitate release. Ferricrocin complexes with Fe(III) exhibit distinct redox potentials. Cyclic voltammetry studies on ferricrocin have shown quasi-reversible waves associated with the Fe(III)/Fe(II) redox couple, with a significant peak-to-peak separation (ΔE) of approximately 600 mV at pH 7.0 acs.org. This indicates a relatively slow electron transfer kinetics compared to more reversible couples.

The reduction potential of siderophore-iron complexes is influenced by the denticity and the nature of the coordinating ligands. For hydroxamate siderophores, there is a reported negative linear relationship between ligand denticity and the Fe(III) reduction potential, suggesting that more dentate ligands lead to lower reduction potentials tandfonline.comwhiterose.ac.uk. This means that the Fe(III) in ferricrocin is more difficult to reduce to Fe(II) compared to siderophores with lower denticity or different ligand types. The specific reduction potential for ferricrocin is not explicitly detailed in the provided search results, but it is noted that for hexadentate siderophores like ferricrocin, the reduction potentials are accessible via cyclic voltammetry, unlike some tris(catecholate) siderophores acs.orgwhiterose.ac.uk. The negative redox potentials observed for Fe-siderophore complexes facilitate the air oxidation of Fe(II) when siderophores chelate iron in a reduced state, aiding in iron solubilization tandfonline.comresearchgate.net. Upon reduction to Fe(II), the thermodynamic stability of the siderophore complex decreases, and its kinetic lability increases, facilitating iron release tandfonline.comresearchgate.net.

Stereochemical Aspects of this compound Complexes

The three-dimensional arrangement of atoms within the this compound complex plays a significant role in its biological interactions.

Analysis of Isomerism and Conformation

As a cyclic hexapeptide, ferricrocin possesses inherent stereochemical features derived from its amino acid residues. The peptide backbone and the specific arrangement of the hydroxamate groups create a chiral environment. The iron(III) ion, when coordinated within this chiral framework, can lead to the formation of diastereomers or enantiomers depending on the specific conformation adopted by the siderophore and the symmetry of the coordination sphere. While specific detailed analyses of ferricrocin's stereoisomers are not extensively detailed in the provided snippets, the general principles of stereochemistry apply. The study of stereoisomers involves understanding constitutional isomers, conformational isomers, and configurational isomers iunajaf.edu.iqgacariyalur.ac.inquimicaorganica.orgchemistrysteps.com. Configurational isomers, such as enantiomers and diastereomers, arise from the fixed spatial arrangement of atoms, often due to chiral centers or restricted rotation, and cannot be interconverted by bond rotation iunajaf.edu.iqchemistrysteps.com. Conformational isomers, on the other hand, are interconvertible through rotation around single bonds iunajaf.edu.iqquimicaorganica.org. The cyclic peptide structure of ferricrocin implies a degree of conformational rigidity, but local rotations within the peptide bonds and side chains can still lead to different conformations. The precise conformation of the this compound complex is critical for its interaction with biological targets.

Implications for Biological Recognition

The specific stereochemistry and conformation of the this compound complex are crucial for its recognition by biological systems, such as iron transporters or receptors. Biological molecules, including proteins, often exhibit high specificity for particular stereoisomers. The precise three-dimensional shape of the this compound complex dictates its fit into the binding sites of these proteins. If ferricrocin exists in different conformations or stereoisomers, only those that match the specific binding pocket of a transporter or receptor will be effectively recognized and utilized. This stereochemical specificity is a common principle in molecular recognition within biological pathways iunajaf.edu.iqgacariyalur.ac.inquimicaorganica.org. For instance, the ability of a fungus to efficiently acquire iron via ferricrocin relies on the correct presentation of the iron-bound siderophore to its uptake machinery.

Thermodynamic Stability and Kinetic Lability of this compound Binding

The strength and dynamics of the iron-ligand bond in ferricrocin are critical for its function.

Ferricrocin exhibits very high thermodynamic stability in its binding of Fe(III), with reported stability constants as high as 10³⁰.⁴ researchgate.net. This high stability is characteristic of siderophores, which are designed to efficiently scavenge iron even from environments where it is poorly soluble whiterose.ac.uk. The strong chelation prevents iron hydrolysis and precipitation, keeping it solubilized and bioavailable tandfonline.comresearchgate.net. The formation of a hexadentate complex, as typically seen with ferricrocin and Fe(III), is thermodynamically the most stable structure among siderophore-metal complexes researchgate.net.

The concept of kinetic lability refers to the rate at which ligands can be exchanged around a metal center. While this compound complexes are thermodynamically very stable, they are also described as kinetically labile upon reduction of Fe(III) to Fe(II) tandfonline.comresearchgate.net. This means that once the iron is reduced, the complex becomes less stable and more prone to ligand exchange or dissociation. This "redox switch" mechanism is vital for iron release within the cell. The reduction of Fe(III) to Fe(II) decreases the thermodynamic stability and increases the rate of ligand exchange, facilitating the turnover of the coordination shell and the transfer of iron to cellular components tandfonline.comresearchgate.net. This interplay between high thermodynamic stability for iron acquisition and kinetic lability upon reduction for iron release is a key feature of siderophore-mediated iron transport.

Ecological and Interspecies Interactions Involving Ferricrocin

Role of Ferricrocin in Mycorrhizal Symbiotic Relationships

Mycorrhizal fungi form symbiotic associations with plant roots, significantly influencing plant mineral nutrition, including iron uptake. Ferricrocin is a key siderophore produced by several types of mycorrhizal fungi, facilitating the acquisition of iron for both the fungal partner and the host plant.

Ericoid Mycorrhizal Fungi: Species such as Rhizoscyphus ericae and Oidiodendron griseum, which colonize ericaceous plants, primarily release ferricrocin as their main siderophore. This process enhances iron availability in the soil, benefiting the plant by improving iron nutrition, which is crucial for processes like chlorophyll (B73375) synthesis. geoscienceworld.orgcabidigitallibrary.orggeoscienceworld.org

Ectomycorrhizal Fungi: Ectomycorrhizal fungi, including Cenococcum geophilum and Hebeloma crustuliniforme, also produce and exude ferricrocin. This exudation can alter the chemical conditions of the soil microsites, potentially aiding in the dissolution of iron from mineral sources and making it accessible to the plant-fungus symbiosis. geoscienceworld.orggeoscienceworld.orgnih.gov

Arbuscular Mycorrhizal Fungi (AMF): While specific identification of ferricrocin in all AMF is ongoing, AMF are known to produce siderophores, such as ferricrocin and glomuferrin, which chelate iron. This chelated iron is then available for uptake by both the fungal hyphae and the associated host plant, leading to improved plant growth and nutrient status. mdpi.com

The presence of ferricrocin in these symbiotic interactions underscores its importance in mediating nutrient exchange and fostering the mutualistic relationship between fungi and plants, particularly under conditions of iron limitation.

Table 1: Ferricrocin Production by Mycorrhizal Fungi

| Fungal Type | Example Species | Primary Siderophore(s) | Noted Role in Symbiosis | Citation(s) |

| Ericoid Mycorrhizal | Rhizoscyphus ericae | Ferricrocin | Enhances iron uptake for the fungus and host plant in ericaceous plants. | geoscienceworld.orgcabidigitallibrary.orggeoscienceworld.org |

| Oidiodendron griseum | Ferricrocin | Enhances iron uptake for the fungus and host plant in ericaceous plants. | geoscienceworld.orgcabidigitallibrary.orggeoscienceworld.org | |

| Ectomycorrhizal | Cenococcum geophilum | Ferricrocin | Facilitates iron mobilization and uptake for the plant-fungus association. | geoscienceworld.orgcabidigitallibrary.orggeoscienceworld.org |

| Hebeloma crustuliniforme | Ferricrocin | Contributes to iron acquisition and alters soil chemistry around hyphae. | geoscienceworld.orggeoscienceworld.orgnih.gov | |

| Arbuscular Mycorrhizal | Various genera | Ferricrocin, Glomuferrin | Chelate iron, making it available for uptake by both plant and fungus, improving plant iron nutrition. | mdpi.com |

Microbial Competition for Iron Resources

Iron is an indispensable element for the growth and metabolic functions of virtually all microorganisms. In environments where iron is scarce, such as the soil or host tissues, competition for this vital nutrient is intense. Siderophores, including ferricrocin, are central to this competition, enabling microbes to scavenge iron effectively.

Competitive Advantage: Microorganisms that produce siderophores possess a significant advantage in iron-limited environments. By secreting high-affinity iron chelators like ferricrocin, they can outcompete other microbes that lack or have less efficient iron acquisition systems. apsnet.orgasm.orgresearchgate.netresearchgate.netresearchgate.net

Interspecies Utilization and Competition: Some microorganisms can utilize siderophores produced by other species, leading to complex competitive dynamics. Conversely, if a pathogen cannot utilize a competitor's siderophore, the competitor gains a distinct advantage. asm.orgcaister.com

Defense Against Antagonistic Microbes: In certain scenarios, siderophores can act defensively. For instance, siderophores produced by Aspergillus fumigatus, including ferricrocin, have been shown to counteract the anti-fungal effects of bacteria like Pseudomonas aeruginosa by chelating iron, thereby limiting the bacteria's access to this essential nutrient. plos.org

Fungal Iron Management: In fungi like Aspergillus fumigatus, ferricrocin plays a dual role, acting both as an extracellular siderophore for iron uptake and as an intracellular compound for iron storage and distribution within hyphae and conidia. This internal management of iron can indirectly influence the fungus's competitive capability by ensuring its own iron sufficiency. researchgate.netjmb.or.krasm.orgnih.gov

The production and utilization of siderophores like ferricrocin are thus critical determinants of microbial community structure and success, particularly in environments characterized by iron scarcity.

Ferricrocin-Mediated Interactions within Environmental Microbiomes

Environmental microbiomes, encompassing diverse microbial communities in soil, water, and host-associated environments, are shaped by intricate interactions. Ferricrocin, as a siderophore, contributes to these complex ecological networks.

Disease Suppression: In agricultural contexts, siderophore production by beneficial microbes can contribute to disease suppression. For example, microbial consortia that produce siderophores which plant pathogens cannot utilize can effectively inhibit pathogen growth, thereby enhancing plant health and resilience. asm.org

Developmental Regulation: In some fungi, such as Aspergillus fumigatus, ferricrocin secretion can occur during germination even when iron is abundant, suggesting a role in developmental processes rather than solely in response to iron limitation. This developmental regulation can influence the fungus's establishment and interaction within its environment. asm.org

Iron Storage and Stress Response: The intracellular role of ferricrocin in iron storage and its upregulation during iron starvation or oxidative stress in certain fungi highlight its importance in microbial adaptation. This capacity to manage iron and mitigate stress contributes to the fungus's ability to persist and interact within complex environmental niches. nih.govontosight.aiasm.org

Ferricrocin's multifaceted roles—from direct iron acquisition and competition to influencing symbiotic relationships and community dynamics—underscore its significance in the ecological interactions that define microbial life in various environments.

Compound Names:

Ferricrocin

Glomuferrin

Fusigen

Fusarinine C

Triacetylfusarinine C (TAFC)

Hydroxyferricrocin

Advanced Methodologies for Characterizing Ferricrocin Iron

Spectroscopic Techniques for Structural Elucidation

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for the structural elucidation and identification of ferricrocin-iron complexes. This method allows for the precise determination of the mass-to-charge ratio (m/z) of the intact complex, enabling the confirmation of its elemental composition. The characteristic isotopic pattern of iron (⁵⁴Fe, ⁵⁶Fe, ⁵⁷Fe, ⁵⁸Fe) is a crucial diagnostic feature that helps identify iron-containing species within complex mixtures researchgate.netnih.gov.

MS/MS analysis involves fragmenting the intact iron-siderophore complex and analyzing the resulting fragment ions. These fragmentation patterns provide valuable information about the structure of the siderophore, including the sequence of amino acids and the location of hydroxamate groups. Characteristic fragmentation pathways, such as the loss of specific moieties or the cleavage of bonds within the peptide backbone, are often observed and can be compared to known siderophore fragmentation patterns researchgate.netnih.govmdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.comacs.org. For instance, the loss of water, parts of the ligand, or the iron atom itself can be indicative of specific structural features researchgate.netmdpi.comresearchgate.netfrontiersin.orgresearchgate.net. High-resolution MS/MS can also resolve isobaric compounds and provide accurate mass measurements for fragment ions, further refining structural assignments researchgate.netresearchgate.netnih.govasm.org. Techniques like electrospray ionization (ESI) are commonly used for ionizing siderophore complexes, and these can be coupled with time-of-flight (TOF) or Orbitrap mass analyzers for high-resolution measurements researchgate.netmdpi.comresearchgate.netasm.orgmdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure

Mössbauer Spectroscopy for Iron Oxidation State and Spin State Determination

Mössbauer spectroscopy is a highly sensitive technique for probing the electronic and magnetic environment of iron nuclei, making it ideal for determining the oxidation state and spin state of iron in this compound complexes. For Fe³⁺, Mössbauer spectroscopy typically yields isomer shifts (IS) and quadrupole splitting (QS) values that are characteristic of its electronic configuration and coordination environment asm.orgresearchgate.netmdpi.combibliotekanauki.plnih.govmdpi.comcopernicus.orgosti.gov.

In this compound, the iron is expected to be in the ferric (Fe³⁺) state, which is usually a high-spin (S=5/2) configuration when coordinated by the hydroxamate groups of the siderophore researchgate.netmdpi.combibliotekanauki.plmdpi.com. Mössbauer spectra of Fe³⁺ complexes often show characteristic doublet patterns due to the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. The isomer shift provides information about the s-electron density at the nucleus, which is sensitive to the oxidation state and the degree of covalent bonding. The quadrupole splitting reflects the asymmetry of the electric field gradient, influenced by the coordination geometry and the electronic structure of the iron center researchgate.netmdpi.combibliotekanauki.plnih.govmdpi.comcopernicus.orgosti.gov. Studies on siderophores have shown that Mössbauer spectroscopy can distinguish between different iron coordination environments and can be used to monitor iron uptake and metabolism within cells by analyzing the spectra of whole cells containing labeled iron asm.orgnih.govcolab.wsnih.gov. For example, Mössbauer spectra of iron-containing biological samples often exhibit parameters consistent with high-spin Fe³⁺, confirming its presence in the this compound complex researchgate.netbibliotekanauki.pl.

Chromatographic and Separation Techniques for Isolation and Quantification

Chromatographic techniques are essential for the isolation and quantification of this compound from complex biological matrices. Reversed-phase high-performance liquid chromatography (RP-HPLC) is widely employed for separating siderophores and their metal complexes based on their hydrophobicity nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. By using a suitable stationary phase (e.g., C18) and a gradient elution system, this compound can be separated from other cellular components and related siderophores nih.govresearchgate.netresearchgate.netmdpi.comnih.gov. Detection is often performed using UV-Vis spectroscopy, as iron-siderophore complexes typically exhibit characteristic absorption bands in the visible region (e.g., around 430-435 nm) due to the charge transfer transitions of the Fe³⁺-hydroxamate complex researchgate.netnih.govacs.org.

Other separation methods, such as solid-phase extraction (SPE) and ion-exchange chromatography, can be used as preliminary steps for sample cleanup and concentration before HPLC analysis nih.govresearchgate.net. The combination of chromatography with sensitive detection methods like mass spectrometry (LC-MS) allows for both identification and quantification. LC-MS/MS methods, as described in section 7.1.1, are particularly powerful for confirming the identity and quantifying the amount of this compound in samples, often achieving low picomolar or nanomolar detection limits nih.govresearchgate.netnih.govasm.org. Quantitative analysis relies on calibrating the detector response against known concentrations of authentic siderophore standards nih.govasm.org.

Genetic Engineering and Molecular Biology Approaches

Gene Deletion and Overexpression Studies

Genetic manipulation of genes involved in siderophore biosynthesis and transport provides critical insights into the functional roles and regulatory mechanisms of ferricrocin. By creating gene deletion mutants (knockouts) for specific genes encoding enzymes in the ferricrocin biosynthetic pathway (e.g., non-ribosomal peptide synthetases, NRPS), researchers can determine which genes are essential for its production nih.govmdpi.comCurrent time information in Tiranë, AL.. For example, the deletion of the NPS2 gene in Fusarium graminearum was shown to abolish ferricrocin biosynthesis Current time information in Tiranë, AL.. Similarly, studies in Aspergillus fumigatus have investigated the role of genes like sidA and sidC in siderophore metabolism, including ferricrocin researchgate.net.

Conversely, overexpressing genes encoding ferricrocin transporters (e.g., sit1 in A. fumigatus) can help identify the specific proteins responsible for its uptake and can enhance cellular iron acquisition under iron-limited conditions mdpi.com. Gene deletion studies have revealed that ferricrocin can function as an intracellular iron storage molecule, but in some cases, it also plays a role as an extracellular siderophore, supporting iron acquisition from the environment researchgate.netmdpi.comCurrent time information in Tiranë, AL.. Analyzing the growth phenotypes and iron content of these genetically modified strains under varying iron availability conditions allows researchers to infer the specific contributions of ferricrocin to fungal physiology, such as iron homeostasis, development, and virulence researchgate.netmdpi.comCurrent time information in Tiranë, AL..

Future Research Trajectories and Applied Perspectives for Ferricrocin Iron

Unraveling Uncharacterized Biosynthetic Enzymes and Regulatory Circuits

The biosynthesis of ferricrocin involves a series of enzymatic reactions orchestrated by non-ribosomal peptide synthetases (NRPSs). In several fungal species, including Aspergillus fumigatus and Fusarium graminearum, the core NRPS responsible for ferricrocin synthesis has been identified. nih.govnih.gov For instance, in Beauveria bassiana, the gene ferS encodes a multimodular NRPS essential for ferricrocin production. nih.gov Similarly, the NPS2 gene in F. graminearum is responsible for the biosynthesis of ferricrocin, which functions as an intracellular iron-capturing metabolite. nih.gov

However, the complete biosynthetic pathway and its intricate regulatory networks remain partially understood. Future research will likely focus on:

Identification and Characterization of Ancillary Enzymes: Beyond the core NRPS, other enzymes are involved in precursor synthesis, modification, and transport. For example, L-ornithine N5-oxygenase, encoded by the sidA gene, is a key enzyme in the initial step of siderophore biosynthesis. nih.gov A deeper understanding of these enzymes will provide a more complete picture of ferricrocin metabolism.

Elucidation of Regulatory Mechanisms: The expression of ferricrocin biosynthetic genes is tightly regulated by iron availability. In many fungi, this regulation is mediated by a negative feedback loop involving the transcription factors SreA and HapX. nih.govmdpi.com Under iron-replete conditions, SreA represses the expression of iron acquisition genes, including those for siderophore biosynthesis. nih.gov Conversely, under iron-limiting conditions, HapX activates these genes. nih.govmdpi.com Further investigation into the interplay of these and other potential regulators, such as those involved in developmental signaling, will be crucial. nih.govnih.gov For example, in Aspergillus fumigatus, the expression of genes for ferricrocin biosynthesis and uptake during germination appears to be developmentally regulated rather than solely by iron availability. nih.govnih.govasm.orgresearchgate.net

Discovery of Novel Physiological Functions beyond Iron Homeostasis

While the primary role of ferricrocin is in iron homeostasis, emerging evidence suggests its involvement in a broader range of physiological processes. nih.gov These include:

Oxidative Stress Resistance: Ferricrocin has been shown to protect fungal cells from oxidative damage. nih.gov By chelating intracellular iron, it can prevent the generation of highly reactive hydroxyl radicals through the Fenton reaction. mdpi.com Deficiency in ferricrocin has been linked to increased sensitivity to oxidative stress in the conidia of Aspergillus nidulans. nih.gov

Fungal Development and Virulence: Ferricrocin plays a significant role in fungal development, including germination and sexual reproduction. nih.govasm.org In A. nidulans, a lack of ferricrocin leads to delayed germination under iron-depleted conditions and the elimination of sexual spore formation. nih.gov Furthermore, studies have implicated ferricrocin in the virulence of pathogenic fungi. nih.govasm.orgresearchgate.netasm.org However, its precise role can be complex. For instance, in the insect pathogen Beauveria bassiana, the absence of ferricrocin unexpectedly led to increased virulence, suggesting a nuanced interplay with other metabolic pathways. researchgate.netnih.gov

Intra- and Transcellular Iron Distribution: Ferricrocin acts as an intracellular iron transporter, distributing iron within and between fungal cells. asm.orgnih.gov This is particularly important for processes like conidiation, where iron needs to be transported from the hyphae to the developing spores. nih.gov Deficiency in ferricrocin can lead to iron starvation in the conidia of Aspergillus fumigatus. asm.orgnih.gov

| Fungal Species | Physiological Role of Ferricrocin (beyond iron uptake) |

| Aspergillus nidulans | Iron storage, oxidative stress resistance, germination, sexual development. nih.gov |

| Aspergillus fumigatus | Intracellular iron storage and distribution, virulence. nih.govasm.orgresearchgate.netasm.orgnih.gov |

| Fusarium graminearum | Intracellular iron capture, sexual development. nih.gov |

| Beauveria bassiana | Influences germination, radial growth, conidiation, and insect virulence. researchgate.netnih.gov |

| Cladophialophora carrionii | Functions as both an intracellular and extracellular siderophore. mdpi.comnih.gov |

Development of Innovative Tools for In Situ Ferricrocin-Iron Analysis

To fully understand the dynamic roles of this compound in fungal biology, there is a need for advanced analytical tools that can detect and quantify this complex in situ. Current methods often rely on extraction and chromatographic techniques like HPLC, which may not accurately reflect the spatial and temporal distribution of ferricrocin within living cells. nih.govmdpi.com

Future research in this area could focus on:

Fluorescent Probes: The development of fluorescent probes that specifically bind to ferricrocin or its iron complex could enable real-time imaging of its localization and concentration within fungal cells and tissues. nih.gov These probes could be designed to exhibit a "turn-on" or "turn-off" fluorescence response upon binding, or a ratiometric shift in their emission or excitation wavelengths. nih.gov

Mass Spectrometry Imaging: Techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging could be adapted to map the distribution of this compound in fungal colonies or during host-pathogen interactions with high spatial resolution.

Genetically Encoded Sensors: The engineering of genetically encoded biosensors that respond to changes in intracellular this compound levels would provide a powerful tool for non-invasive, long-term monitoring of its dynamics.

Potential for Biotechnological and Environmental Applications

The strong iron-chelating properties of ferricrocin open up possibilities for its use in various biotechnological and environmental applications.

Bioremediation: Siderophores like ferricrocin can be used to remediate environments contaminated with heavy metals. Their ability to form stable complexes with various metal ions could be harnessed to sequester and remove toxic metals from soil and water. mdpi.com

Mineral Bioweathering: Ferricrocin and other fungal siderophores contribute to the dissolution of iron-containing minerals in the soil, making iron more bioavailable for plants and other microorganisms. nih.gov This process is crucial for soil formation and nutrient cycling. The stability constants of siderophore-iron complexes are significantly higher than those of organic acids, making them more effective in mineral weathering. nih.gov

Plant Growth Promotion: By sequestering iron in the rhizosphere, siderophore-producing fungi can enhance iron availability to plants, thereby promoting their growth. This has potential applications in agriculture as a biofertilizer. mdpi.com

Biosensors: The high affinity and specificity of siderophores for iron could be utilized in the development of sensitive and selective biosensors for detecting iron in environmental or biological samples. nih.gov

Q & A

Q. What criteria (FINER) validate the feasibility of this compound research questions?

- Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. For example, a study on this compound’s neuroprotective effects must balance feasibility (animal model availability), novelty (unexplored pathways like ferroptosis inhibition), and relevance (therapeutic potential for neurodegenerative diseases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.